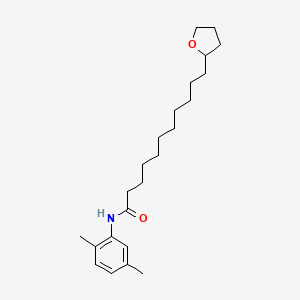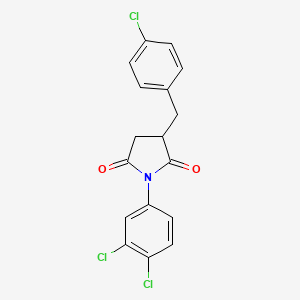
N-(2,5-dimethylphenyl)-11-(tetrahydro-2-furanyl)undecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-11-(tetrahydro-2-furanyl)undecanamide, also known as DMFU, is an organic compound that belongs to the class of fatty acid amides. It has been shown to have various biological properties and has been the subject of numerous scientific studies.
作用機序
N-(2,5-dimethylphenyl)-11-(tetrahydro-2-furanyl)undecanamide is believed to exert its effects through the activation of the peroxisome proliferator-activated receptor alpha (PPAR-α). PPAR-α is a nuclear receptor that plays a role in the regulation of lipid metabolism and inflammation. Activation of PPAR-α by N-(2,5-dimethylphenyl)-11-(tetrahydro-2-furanyl)undecanamide leads to the upregulation of anti-inflammatory and antioxidant genes, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-11-(tetrahydro-2-furanyl)undecanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). N-(2,5-dimethylphenyl)-11-(tetrahydro-2-furanyl)undecanamide has also been shown to reduce oxidative stress and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
実験室実験の利点と制限
N-(2,5-dimethylphenyl)-11-(tetrahydro-2-furanyl)undecanamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. N-(2,5-dimethylphenyl)-11-(tetrahydro-2-furanyl)undecanamide is also relatively non-toxic and has been shown to have low levels of toxicity in animal studies. However, N-(2,5-dimethylphenyl)-11-(tetrahydro-2-furanyl)undecanamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, N-(2,5-dimethylphenyl)-11-(tetrahydro-2-furanyl)undecanamide has a relatively short half-life, which can limit its effectiveness in some studies.
将来の方向性
There are a number of future directions for research on N-(2,5-dimethylphenyl)-11-(tetrahydro-2-furanyl)undecanamide. One potential direction is the investigation of its potential therapeutic applications in the treatment of inflammatory and neuropathic pain. Another potential direction is the investigation of its effects on lipid metabolism and its potential use in the treatment of metabolic disorders, such as diabetes and obesity. Additionally, further research is needed to elucidate the molecular mechanisms underlying the effects of N-(2,5-dimethylphenyl)-11-(tetrahydro-2-furanyl)undecanamide and to identify potential drug targets for its therapeutic use.
合成法
N-(2,5-dimethylphenyl)-11-(tetrahydro-2-furanyl)undecanamide can be synthesized through a multi-step reaction process involving the reaction of 2,5-dimethylphenylamine with 11-bromo-1-undecanol, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the formation of the amide bond between the resulting alcohol and tetrahydrofuran-2-carboxylic acid.
科学的研究の応用
N-(2,5-dimethylphenyl)-11-(tetrahydro-2-furanyl)undecanamide has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anxiolytic properties. N-(2,5-dimethylphenyl)-11-(tetrahydro-2-furanyl)undecanamide has also been studied for its potential use in the treatment of neuropathic pain, as it has been shown to reduce pain sensitivity in animal models.
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-11-(oxolan-2-yl)undecanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37NO2/c1-19-15-16-20(2)22(18-19)24-23(25)14-10-8-6-4-3-5-7-9-12-21-13-11-17-26-21/h15-16,18,21H,3-14,17H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPPLPKWLWRRQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCCCCCCCCCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-11-(oxolan-2-yl)undecanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B4943140.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(3-ethoxypropyl)-2-indanecarboxamide](/img/structure/B4943142.png)
![N-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B4943143.png)
![9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B4943158.png)
![8-methoxy-3-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4943162.png)
![1-(3-fluorobenzyl)-N-[2-(4-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4943170.png)
![diisopropyl [1,3-benzodioxol-5-yl(hydroxy)methyl]phosphonate](/img/structure/B4943178.png)
![5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2,4-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4943179.png)

![5-(3-chlorophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4943184.png)
![N-benzyl-2-[4-(4-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B4943192.png)
![4,4'-[(5-nitro-2-furyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B4943193.png)
![methyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4943207.png)
![5-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4943232.png)